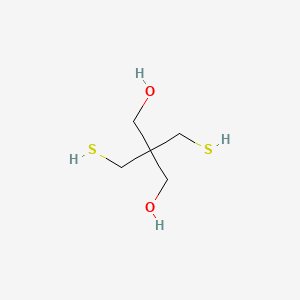![molecular formula C7H4Br2OS B12843961 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound with the molecular formula C7H4Br2OS and a molecular weight of 295.98 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene ring system with two bromine atoms at positions 1 and 3, and a ketone group at position 4. It is a solid at room temperature and is often used in various chemical reactions and research applications.
Méthodes De Préparation
The synthesis of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one typically involves the bromination of 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopenta[c]thiophenes, while reduction reactions typically produce the corresponding alcohols.
Applications De Recherche Scientifique
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials for electronic applications.
Biological Research: It is used in the study of enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound has a similar structure but with only one bromine atom at position 2.
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: This compound has a similar core structure but with additional functional groups, making it useful for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H4Br2OS |
|---|---|
Poids moléculaire |
295.98 g/mol |
Nom IUPAC |
1,3-dibromo-5,6-dihydrocyclopenta[c]thiophen-4-one |
InChI |
InChI=1S/C7H4Br2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2 |
Clé InChI |
MWAWIFDPWYYXOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(SC(=C21)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


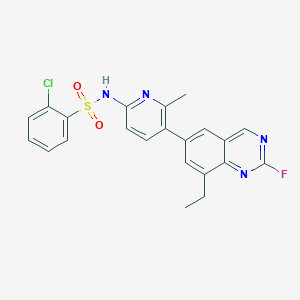
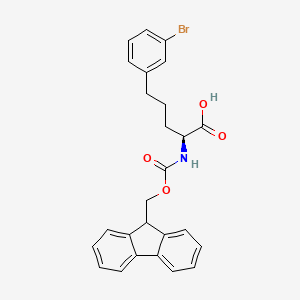
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
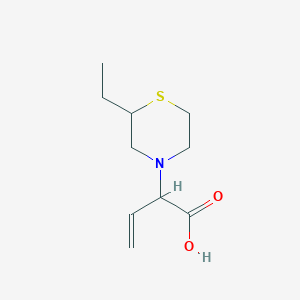
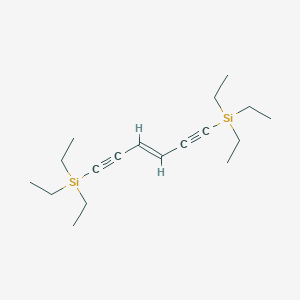
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
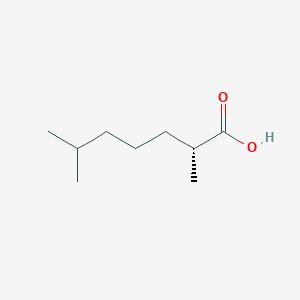
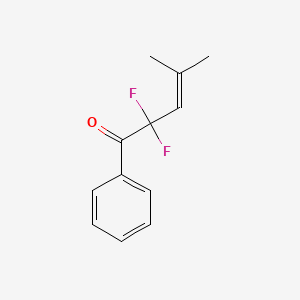
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
